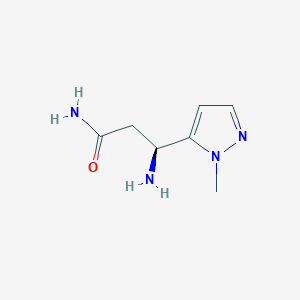![molecular formula C11H15Br2NO B13310229 4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol](/img/structure/B13310229.png)
4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H15Br2NO and a molecular weight of 337.05 g/mol . This compound is characterized by the presence of a dibromophenyl group attached to a butanol backbone through an amino linkage. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol typically involves the reaction of 3,4-dibromobenzylamine with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
類似化合物との比較
Similar Compounds
Ambroxol hydrochloride: A secretolytic agent used in the treatment of respiratory diseases.
Other dibromophenyl derivatives: Compounds with similar structural features but different functional groups or side chains.
Uniqueness
4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol is unique due to its specific combination of a dibromophenyl group and a butanol backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C11H15Br2NO |
|---|---|
分子量 |
337.05 g/mol |
IUPAC名 |
4-[(3,4-dibromophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15Br2NO/c1-8(15)4-5-14-7-9-2-3-10(12)11(13)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3 |
InChIキー |
ZRZIGJFAQKUYPZ-UHFFFAOYSA-N |
正規SMILES |
CC(CCNCC1=CC(=C(C=C1)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13310152.png)


![2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13310164.png)



![5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13310197.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide](/img/structure/B13310202.png)




![6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13310236.png)
